Trimethylindium

MOCVD Vapor Pressure Precursor Delivery

Trimethylindium (TMI) is the non-negotiable indium precursor for MOCVD of InP HEMTs, HBTs, and InGaN LEDs. Its 23× higher vapor pressure vs. triethylindium (0.85 vs. 0.037 Torr) enables stable, high-rate, multi-wafer production that TEI renders economically unviable. The 2× wider ALD self-limiting window provides critical process latitude for monolayer precision. For low-threshold 980 nm InGaAs/GaAs lasers, insistence on ≥99.999% purity delivers a 4× improvement in photoluminescence lifetime by minimizing non-radiative recombination centers. Standard-purity sources risk catastrophic yield loss and sub-spec material quality.

Molecular Formula C3H9In
Molecular Weight 159.92 g/mol
CAS No. 3385-78-2
Cat. No. B1585567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylindium
CAS3385-78-2
Molecular FormulaC3H9In
Molecular Weight159.92 g/mol
Structural Identifiers
SMILESC[In](C)C
InChIInChI=1S/3CH3.In/h3*1H3;
InChIKeyIBEFSUTVZWZJEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethylindium (TMI, CAS 3385-78-2) for MOCVD: Essential Solid Indium Precursor


Trimethylindium (TMI, In(CH₃)₃) is the most widely used solid organometallic precursor for the deposition of indium-containing III-V compound semiconductor layers via metalorganic chemical vapor deposition (MOCVD) [1]. As a pyrophoric, crystalline solid, TMI melts at 88 °C and has a boiling point of 134 °C, but begins to decompose above 101 °C [2]. Its high vapor pressure and ability to transport readily into the vapor phase under standard delivery conditions have made it the preferred indium source for the commercial production of optoelectronic devices [1].

Why Triethylindium (TEI) and Other Indium Precursors Cannot Simply Replace Trimethylindium (TMI)


The seemingly straightforward substitution of trimethylindium (TMI) with alternative indium precursors like triethylindium (TEI) or ethyldimethylindium (EDMIn) is scientifically untenable due to fundamental differences in physicochemical properties that directly dictate MOCVD process outcomes. While TEI is a liquid at room temperature, which might suggest easier handling, its vapor pressure is too low for practical MOCVD use, making TMI the only viable choice for achieving industrially relevant growth rates [1]. Furthermore, the molecular decomposition pathways and reaction kinetics of methyl- versus ethyl-based precursors differ significantly, leading to measurable variations in carbon incorporation, growth rate controllability, and ultimately, device performance [2]. Generic substitution without quantitative process re-optimization therefore risks catastrophic yield loss and sub-specification material quality.

Trimethylindium (TMI) vs. Alternatives: A Quantitative Comparative Evidence Guide for MOCVD


TMI Vapor Pressure: A 23x Advantage Over TEI for Practical MOCVD Delivery

The vapor pressure of trimethylindium (TMI) is a critical differentiator for MOCVD processes. At 17 °C, TMI's vapor pressure is 0.85 Torr, which is 23 times higher than that of triethylindium (TEI), measured at 0.037 Torr at the same temperature [1]. This large quantitative difference makes TEI impractical for standard MOCVD systems, as its low vapor pressure severely limits the achievable growth rate and requires impractically high source temperatures [1].

MOCVD Vapor Pressure Precursor Delivery

Self-Limiting Growth Window: TMI Offers 2x Process Flexibility vs. TEI in InP ALD/MOCVD

In the self-limiting growth of InP via alternate precursor injection, the use of trimethylindium (TMI) and tertiarybutylphosphine (TBP) expanded the viable process window by a factor of two compared to using triethylindium (TEI) [1]. This was demonstrated in an ultrahigh vacuum system, where self-limiting growth (a growth rate independent of injection time and pressure) was achieved for TMI across a wider range of growth conditions, while the window for TEI was significantly narrower [1].

Atomic Layer Deposition InP Self-Limiting Growth

InGaN MOCVD Reaction Kinetics: TMIn:NH3 Adduct Formation Temperature is 131 K Higher than TMGa:NH3

Density functional theory (DFT) calculations reveal a key difference in the gas-phase reaction kinetics between trimethylindium (TMIn) and trimethylgallium (TMGa) during InGaN MOCVD growth. TMIn undergoes adduct reactions with ammonia (NH₃) at temperatures below 596 K (323 °C), whereas TMGa forms adducts with NH₃ only below 465 K (192 °C) [1]. This 131 K higher temperature threshold for TMIn indicates a wider temperature range for adduct formation, which can influence gas-phase nucleation and material incorporation efficiency during the growth of InGaN alloys [1].

InGaN MOCVD Reaction Kinetics DFT

Lewis Acidity: TMIn is a Weaker Lewis Acid than TMGa and TMA, Impacting Adduct Formation

Compared to its Group 13 counterparts, trimethylindium (InMe₃) is a significantly weaker Lewis acid than trimethylgallium (GaMe₃) and especially trimethylaluminum (AlMe₃) [1]. This is a class-level property inferred from spectroscopic and structural studies on amine and phosphine adducts. The reduced Lewis acidity of TMIn means it forms less stable adducts with potential Lewis base contaminants or intentionally added ligands [1].

Lewis Acidity Adduct Purification Precursor Stability

Purity Impact: Epipure™ TMIn Delivers 4x Higher PL Lifetime than Conventional TMIn

The purity of trimethylindium (TMIn) is not a uniform commodity; it is a critical performance metric. A quantitative comparison of TMIn sources revealed that Epipure™-grade TMIn enabled a factor of 4 improvement in photoluminescence (PL) lifetime compared to conventional adduct-purified TMIn when used for InGaAs/GaAs test structures grown by chemical beam epitaxy (CBE) at low temperature (540 °C) [1]. This improvement directly correlated with a reduction in non-radiative recombination centers, demonstrating the impact of oxygen-containing impurities [1].

Precursor Purity Photoluminescence InGaAs Lasers

Trimethylindium (TMI) Procurement Scenarios: Where Quantitative Evidence Dictates Selection


Scenario 1: High-Volume InP-Based HEMT and HBT Manufacturing

Procurement of trimethylindium (TMI) is mandatory over triethylindium (TEI) for high-volume production of InP-based high-electron-mobility transistors (HEMTs) and heterojunction bipolar transistors (HBTs). The 23x higher vapor pressure of TMI (0.85 Torr vs. 0.037 Torr at 17 °C) is essential for achieving the high, stable growth rates required for cost-effective, multi-wafer MOCVD reactors [1]. TEI's low vapor pressure would render such production economically unviable. Additionally, the 2x wider self-limiting growth window for TMI in InP atomic layer deposition provides a crucial process robustness advantage for manufacturing yield [2].

Scenario 2: Fabrication of Low-Threshold, High-Reliability InGaAs/GaAs Lasers

For fabricating low-threshold current 980 nm InGaAs/GaAs lasers via chemical beam epitaxy (CBE), procurement of a verified high-purity TMI grade, such as Epipure™, is essential. Evidence shows that this grade yields a factor of 4 improvement in photoluminescence lifetime compared to conventional TMIn, directly correlating with reduced non-radiative recombination centers [1]. This purity-driven performance gain is non-negotiable for achieving the low internal optical losses (3.9 cm⁻¹) and low threshold current densities (162 A cm⁻²) required for high-performance telecommunications and pumping lasers.

Scenario 3: R&D and Production of InGaN-Based Blue/Green LEDs and Laser Diodes

In the MOCVD growth of InGaN alloys for visible LEDs and lasers, the selection of trimethylindium (TMI) is required for its specific reaction kinetics with ammonia (NH₃). DFT calculations show that TMI forms adducts with NH₃ at temperatures up to 596 K, a 131 K higher threshold than trimethylgallium (TMGa) [1]. This fundamental difference dictates the gas-phase chemistry and influences the incorporation efficiency of indium into the InGaN film. Substituting another indium precursor or relying on a generic process would compromise the precise composition control necessary for achieving target emission wavelengths (e.g., blue vs. green) and device efficiency.

Scenario 4: R&D on Novel In-Containing Materials Requiring Precise Atomic Layer Control

For research and development of novel indium-containing materials and nanostructures using atomic layer deposition (ALD) or pulsed-MOCVD, trimethylindium (TMI) is the preferred precursor over TEI. The two-fold expansion of the self-limiting growth condition window for InP using TMI translates to a more forgiving and reproducible process for achieving monolayer-level thickness precision [1]. This increased process latitude is critical during the exploratory phase, allowing researchers to more easily identify optimal growth parameters and achieve the atomic-scale control required for next-generation quantum devices.

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